molecular formula C22H23NO4 B5135352 Ethyl 4-(4-methoxyanilino)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

Ethyl 4-(4-methoxyanilino)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

Cat. No.: B5135352
M. Wt: 365.4 g/mol
InChI Key: DDVRWGYUIYXVRS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyanilino)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a methoxyaniline group, a phenyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyanilino)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with ethyl acetoacetate under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts such as sodium ethoxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pressure, are crucial to ensure the consistency and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyanilino)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The methoxyaniline group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Sodium ethoxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Ethyl 4-(4-methoxyanilino)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyanilino)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Ethyl 4-(4-methoxyanilino)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyaniline group, a phenyl group, and a cyclohexene ring sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

ethyl 4-(4-methoxyanilino)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-3-27-22(25)21-19(15-7-5-4-6-8-15)13-17(14-20(21)24)23-16-9-11-18(26-2)12-10-16/h4-12,14,19,21,23H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVRWGYUIYXVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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